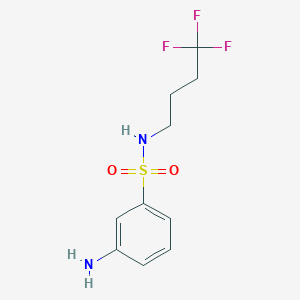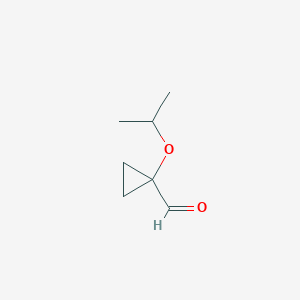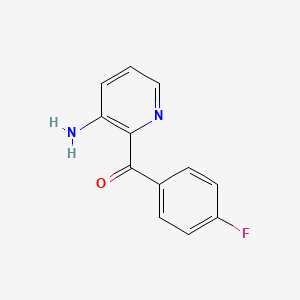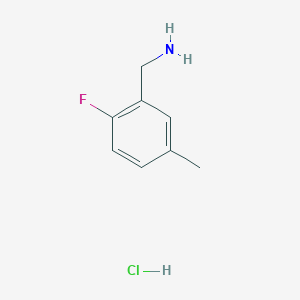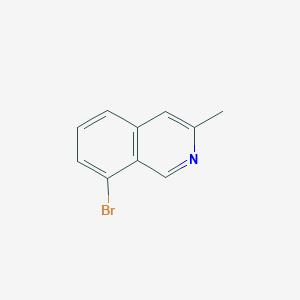![molecular formula C8H9N3O2 B1449727 1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione CAS No. 1396807-57-0](/img/structure/B1449727.png)
1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione
Vue d'ensemble
Description
“1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione” is a chemical compound with the CAS Number: 1396807-57-0 . It has a molecular weight of 179.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione . The InChI code of the compound is 1S/C8H9N3O2/c1-10-6-4-9-3-5(6)7(12)11(2)8(10)13/h3-4,9H,1-2H3 .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 179.18 . The InChI code of the compound is 1S/C8H9N3O2/c1-10-6-4-9-3-5(6)7(12)11(2)8(10)13/h3-4,9H,1-2H3 .Applications De Recherche Scientifique
Chemical Reactivity and Cyclization Reactions
The chemical structure of 1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione demonstrates significant π-electron richness, particularly in the pyrrole ring. This characteristic facilitates various cyclization reactions. For example, its reaction with 1,3-diketones leads to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-diones and pyrimido[5',4':3,4]pyrrolo[1,2-b]pyridazine-1,3(2H,4H)-diones, indicating the compound's utility in synthesizing complex heterocyclic structures (Tsupak et al., 2003).
Synthesis of Heterocyclic Systems
1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione is instrumental in synthesizing diverse polynuclear heterocyclic systems. Its intramolecular electrophilic substitution leads to the formation of several complex molecules, including pyrimido[4′,5′:3,4]-pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione, showcasing its versatility in organic synthesis (Tsupak & Shevchenko, 2006).
Green Synthesis Methods
The compound is also used in green synthesis methods. For instance, it plays a role in the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines using an organocatalyst assisted domino Knoevenagel condensation–Michael addition–cyclization. This method avoids the need for traditional purification methods, emphasizing its significance in eco-friendly chemical processes (Ahadi et al., 2014).
Cyclization and Nucleophilic Reactions
The compound's reactivity towards N-nucleophiles has been studied, showing its potential in various cyclization and nucleophilic reactions. This opens up possibilities for its application in synthesizing nitrogen-rich heterocycles, which are important in medicinal chemistry (Tsupak, Gavrilenko, & Kostrub, 2009).
Synthesis of Novel Heterocyclic Compounds
Moreover, its reactions with different chemical agents lead to the synthesis of novel heterocyclic compounds. For instance, its reaction with substituted benzoyl chlorides yields 10-(R-benzoyl)-2,4-dimethyl-6-(R-phenyl)-8,9-dihydropyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine-1,3(2H,4H)-diones, highlighting its utility in developing new chemical entities (Gasparyan et al., 2016).
Electrophilic Substitution Reactions
Electrophilic substitution reactions of the compound have also been explored. These reactions provide insights into its chemical behavior and potential applications in the synthesis of various substituted compounds (Tsupak, Tkachenko, & Pozharskii, 1994).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit cdk2, which could potentially lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines, suggesting potential cytotoxic activities .
Propriétés
IUPAC Name |
1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-10-6-4-9-3-5(6)7(12)11(2)8(10)13/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPOFAXKBZPGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CNC=C2C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

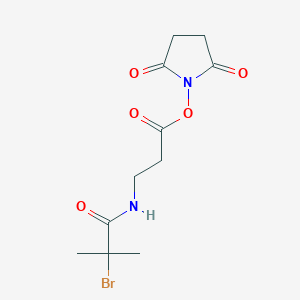

![5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449647.png)
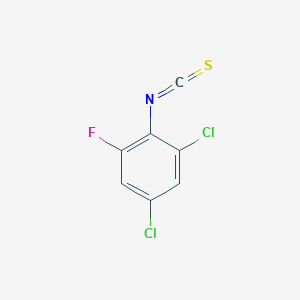
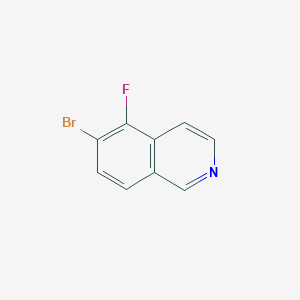
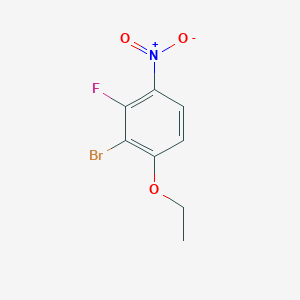
![8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline](/img/structure/B1449653.png)
